molecular formula C13H18N2O3S B2651200 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine CAS No. 1904030-86-9

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine

Cat. No.: B2651200
CAS No.: 1904030-86-9
M. Wt: 282.36
InChI Key: KWEJLNZCZOSBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine is a chemical compound with a unique structure that combines a pyridine ring with a cyclopropylsulfonyl-substituted pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes.

    Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced via a sulfonylation reaction using cyclopropylsulfonyl chloride and a base such as triethylamine.

    Coupling with Pyridine: The final step involves coupling the cyclopropylsulfonyl-substituted pyrrolidine with a 5-methylpyridine derivative through an etherification reaction using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
  • 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline
  • 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)thiazole

Uniqueness

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-5-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-10-2-5-13(14-8-10)18-11-6-7-15(9-11)19(16,17)12-3-4-12/h2,5,8,11-12H,3-4,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEJLNZCZOSBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.